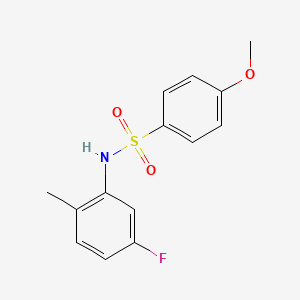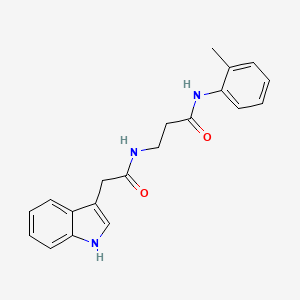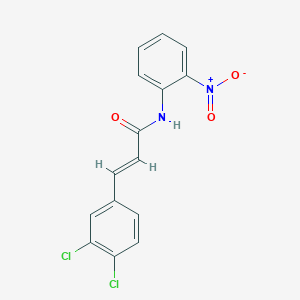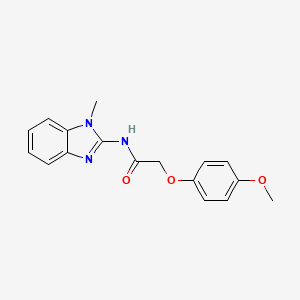![molecular formula C17H12N2O3 B5418770 4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)
4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, commonly known as PDQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of PDQ involves the inhibition of various enzymes and signaling pathways. PDQ has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. PDQ has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
PDQ has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PDQ has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. PDQ has been shown to decrease the production of reactive oxygen species (ROS), which are known to cause DNA damage and contribute to cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. PDQ has also been extensively studied for its potential therapeutic applications, making it an ideal candidate for further research. However, PDQ has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. PDQ also has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for PDQ research. One direction is to investigate the potential of PDQ as a therapeutic agent for various types of cancer. Another direction is to explore the anti-inflammatory properties of PDQ and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, future research could focus on the development of new synthesis methods for PDQ and the optimization of its pharmacological properties.
Métodos De Síntesis
PDQ has been synthesized using various methods, including the reaction of 3-formyl-4-hydroxyquinoline with 3-aminopyridine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. Another method involves the reaction of 3-formyl-4-hydroxyquinoline with 3-aminopyridine in the presence of polyphosphoric acid. PDQ has also been synthesized using a one-pot, three-component reaction of 3-formyl-4-hydroxyquinoline, 3-aminopyridine, and malononitrile in the presence of piperidine.
Aplicaciones Científicas De Investigación
PDQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. PDQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PDQ has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
IUPAC Name |
4-pyridin-3-yl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-14-8-12(10-4-3-7-18-9-10)15-16(22-14)11-5-1-2-6-13(11)19-17(15)21/h1-7,9,12H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNSHJAEJHOIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5418720.png)


![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)

![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)



![4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5418781.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5418794.png)